molecular formula C7H13BO2 B11922414 2-Norbornylboronic acid CAS No. 851137-34-3

2-Norbornylboronic acid

Cat. No.: B11922414
CAS No.: 851137-34-3
M. Wt: 139.99 g/mol
InChI Key: WMEQUBSKQSETPY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ylboronic acid is a boronic acid derivative with the molecular formula C7H13BO2. This compound is characterized by its bicyclic structure, which includes a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of norbornene, followed by oxidation. The reaction typically proceeds as follows:

    Hydroboration: Norbornene is reacted with diborane (B2H6) to form the corresponding borane intermediate.

    Oxidation: The borane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield bicyclo[2.2.1]heptan-2-ylboronic acid.

Industrial Production Methods

Industrial production of bicyclo[2.2.1]heptan-2-ylboronic acid typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Borane or boronate esters.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: A similar compound with an additional double bond in the bicyclic structure.

    Norbornane derivatives: Compounds with similar bicyclic frameworks but different functional groups.

Uniqueness

Bicyclo[2.2.1]heptan-2-ylboronic acid is unique due to its specific boronic acid functional group and bicyclic structure, which confer distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes with molecular targets makes it valuable in diverse scientific applications.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQUBSKQSETPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CCC1C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391344
Record name 2-norbornylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851137-34-3
Record name 2-norbornylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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